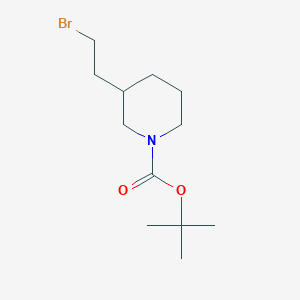
2-アミノ-4-クロロピリジン-3-オール
説明
2-Amino-4-chloropyridin-3-ol, also known as 2-Amino-3-chloropyridine or 3-Chloropyridin-2-amine, is an organic compound belonging to the class of pyridines. It is a colorless, odorless, and slightly acidic solid. It is soluble in water and ethanol and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material in the production of other pyridine derivatives.
科学的研究の応用
抗炎症薬開発
2-アミノ-4-クロロピリジン-3-オール: は、ピリミジン誘導体の合成における前駆体として役立ち、これらの誘導体は顕著な抗炎症作用を示すことが示されています 。これらの化合物は、プロスタグランジンE2や腫瘍壊死因子αなどの重要な炎症性メディエーターを阻害するため、最小限の毒性を伴う新しい抗炎症薬の開発の可能性を示唆しています。
生物医学研究
この化合物は、生物医学的応用が研究されている1H-ピラゾロ[3,4-b]ピリジンの合成に関与しています 。ピラゾロピリジン構造のさまざまな位置における多様な置換パターンにより、潜在的な生物活性を有する新規化合物の創出が可能になります。
有機合成と結晶成長
2-アミノ-4-クロロピリジン-3-オール: は、2-アミノ-5-ニトロピリジン4-クロロ安息香酸などの付加化合物を生成する有機合成に使用されます。 これらの付加化合物は、光学的に透明な単結晶として成長させることができ、さまざまな光学用途に役立ちます .
薬理学的効果
ピリミジン誘導体の天然ヌクレオチドとの構造的類似性は、それらをさまざまな薬理学的効果の候補にします。 これらの化合物は、抗酸化、抗菌、抗ウイルス、抗真菌、抗結核活性を示す可能性があり、これは創薬および開発プロセスにおいて重要です .
構造活性相関(SAR)研究
研究者は、2-アミノ-4-クロロピリジン-3-オールを使用して、ピリミジン化合物の構造活性相関を調べます。 詳細なSAR分析により、活性が増加し副作用が減少した新規アナログの合成に関する洞察が得られます .
医薬品化学
医薬品化学では、この化合物の誘導体は、アデニンやグアニンなどのプリン塩基との類似性が研究されています。 この類似性は、これらの天然塩基と同様に生物系と相互作用できる薬物の設計の可能性を開きます .
作用機序
Target of Action
It’s structurally similar compound, 4-amino-2-chloropyridine, is known to be an important pharmaceutical and pesticide intermediate .
Mode of Action
It can be inferred from the structurally similar compound, 4-amino-2-chloropyridine, which is used in the synthesis of n-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
Biochemical Pathways
Its structurally similar compound, 4-amino-2-chloropyridine, is known to be involved in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Pharmacokinetics
It’s structurally similar compound, 4-amino-2-chloropyridine, is sparingly soluble in water but readily dissolves in many organic solvents such as ethanol, methanol, and acetone . This could potentially impact the bioavailability of 2-Amino-4-chloropyridin-3-ol.
Result of Action
Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity and is used in the synthesis of various pharmaceuticals and pesticides .
Action Environment
Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment .
生化学分析
Biochemical Properties
2-Amino-4-chloropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . The compound’s amino and chloro groups render it reactive towards nucleophilic substitution, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes . Additionally, 2-Amino-4-chloropyridin-3-ol has been shown to interact with specific enzymes involved in metabolic pathways, although detailed studies on these interactions are still ongoing.
Cellular Effects
2-Amino-4-chloropyridin-3-ol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are particularly significant in the context of its use in pharmaceutical and agrochemical applications, where it can impact the growth and development of cells.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-chloropyridin-3-ol involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, the compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and gene expression . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-chloropyridin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-4-chloropyridin-3-ol remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause changes in cellular function over time.
Dosage Effects in Animal Models
The effects of 2-Amino-4-chloropyridin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-Amino-4-chloropyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s presence in metabolic pathways can lead to changes in the concentration of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-4-chloropyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
2-Amino-4-chloropyridin-3-ol exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular processes.
特性
IUPAC Name |
2-amino-4-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHRCOXWTYBLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613865 | |
| Record name | 2-Amino-4-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-73-3 | |
| Record name | 2-Amino-4-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)
![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)







